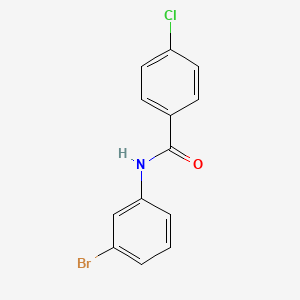

N-(3-bromophenyl)-4-chlorobenzamide

Description

Context within Halogenated Benzamide (B126) Derivative Studies

Halogenated benzamide derivatives are a significant class of compounds in organic and medicinal chemistry. The introduction of halogen atoms into the benzamide scaffold can profoundly influence the molecule's physical, chemical, and biological properties. This strategic halogenation is a common tactic in drug discovery to enhance the efficacy of a compound. google.com

The study of compounds like N-(3-bromophenyl)-4-chlorobenzamide contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the position and nature of the halogen substituents on the phenyl rings, researchers can probe the molecular interactions that govern a compound's activity. This knowledge is crucial for the rational design of new molecules with desired properties.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The significance of this compound in chemical biology and medicinal chemistry is underscored by the broader interest in halogenated compounds for therapeutic applications. While specific biological activities for this exact compound are not extensively detailed in publicly available research, related halogenated benzamide derivatives have been investigated for various purposes, including their potential as anticancer agents. nih.govnih.gov

Research into similar structures suggests that the presence and positioning of halogen atoms can be key determinants of biological effect. For instance, studies on other benzamide derivatives have shown that they can act as tubulin inhibitors, a mechanism relevant to cancer therapy. nih.gov The exploration of this compound and its analogues allows researchers to expand the chemical space for drug discovery, potentially leading to the identification of new therapeutic leads. The compound serves as a valuable tool for early discovery research, providing a unique chemical structure for screening and further development. sigmaaldrich.com

Table of Compound Properties:

| Property | Value |

| Molecular Formula | C13H9BrClNO |

| Molecular Weight | 310.58 g/mol |

| CAS Number | 37038-66-7 |

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrClNO |

|---|---|

Molecular Weight |

310.57 g/mol |

IUPAC Name |

N-(3-bromophenyl)-4-chlorobenzamide |

InChI |

InChI=1S/C13H9BrClNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) |

InChI Key |

JMSAUSHYRKWSLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Bromophenyl 4 Chlorobenzamide and Analogues

Established Synthetic Pathways for N-(3-bromophenyl)-4-chlorobenzamide

The primary and most well-documented method for synthesizing this compound involves a two-step process: the formation of an acid chloride followed by an amide coupling reaction.

Acid Chloride Formation and Amide Coupling Reactions

The synthesis typically commences with the conversion of a carboxylic acid to a more reactive acid chloride. This is a common strategy in amide synthesis as the direct reaction between a carboxylic acid and an amine can be inefficient due to a competing acid-base reaction. fishersci.co.uk The Schotten-Baumann reaction is a well-established method for this purpose, where an amine is acylated by an acyl chloride. fishersci.co.ukmdpi.com This reaction is generally rapid and proceeds at room temperature in aprotic solvents with a suitable base like pyridine (B92270) or a tertiary amine to neutralize the generated HCl. fishersci.co.ukncert.nic.in

For the synthesis of this compound, this would involve reacting 4-chlorobenzoyl chloride with 3-bromoaniline (B18343). The 4-chlorobenzoyl chloride can be prepared in situ from 4-chlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride in solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uknanobioletters.com The subsequent reaction with 3-bromoaniline yields the desired this compound. mdpi.comnanobioletters.comkhanacademy.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. khanacademy.orgyoutube.com The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion forms the stable amide bond. khanacademy.orgyoutube.com

Optimized Reaction Conditions and Procedural Variations

To enhance the efficiency and yield of the amide synthesis, various reaction conditions and procedural variations have been explored. The choice of solvent is crucial, with aprotic solvents like dichloromethane, THF, and N,N-dimethylformamide (DMF) being commonly employed. fishersci.co.ukhud.ac.uk Recently, the bio-based solvent Cyrene™ has been proposed as a more sustainable alternative to traditional polar aprotic solvents for amide bond formation from acid chlorides, often with excellent results. researchgate.net

The reaction of 4-fluorobenzoyl chloride with various amines in Cyrene™ in the presence of triethylamine (B128534) has been shown to produce the corresponding amides in good yields. hud.ac.uk For instance, the reaction with aniline (B41778) resulted in a 75% yield of the corresponding amide. hud.ac.uk It was also observed that amides derived from primary aliphatic or benzylic amines could often be precipitated directly from the Cyrene™ solution, simplifying purification. hud.ac.uk

A general procedure for the synthesis of N-benzamides involves dissolving the crude acid chloride in anhydrous dichloromethane at 0°C, followed by the dropwise addition of the amine. nanobioletters.com The reaction mixture is then stirred at room temperature for several hours. nanobioletters.com Work-up typically involves extraction with an organic solvent like ethyl acetate, washing with water and brine, drying over sodium sulfate, and finally, purification by column chromatography. nanobioletters.com

One-Pot Transamidation Approaches for Related Benzamides

One-pot transamidation reactions offer a more streamlined approach to synthesizing amides by converting one amide into another without isolating intermediates. researchgate.net These methods are valuable in organic synthesis for the diversification of amides. rsc.org

Several strategies have been developed for transamidation. One approach involves the activation of a primary or secondary amide by attaching an electron-withdrawing group to the amide nitrogen, which reduces the amidic resonance and activates the amide bond for nucleophilic attack. rsc.org For example, N-pivaloyl activated amides have been shown to react with anilines at elevated temperatures in toluene (B28343) to yield transamidation products in good to excellent yields without the need for a catalyst or base. rsc.org

Another method utilizes the Boc (tert-butyloxycarbonyl) group to activate 8-aminoquinoline (B160924) amides for transamidation. mdpi.com The Boc group twists the amide geometry, lowering the resonance energy and facilitating the reaction with both aryl and alkyl amines in a one-pot process. mdpi.com Cesium fluoride (B91410) has also been used to catalyze the one-pot transamidation of primary amides after Boc-activation, providing access to sterically hindered amides. rsc.org

Furthermore, metal-free transamidation of primary amides can be achieved using trimethylsilyl (B98337) chloride (TMSCl) as an activator in N-methyl-2-pyrrolidone (NMP) as a solvent. researchgate.net This method allows for the reaction of primary amides with primary amines to form secondary amides. researchgate.net

General Approaches for Halogenated Benzamide (B126) Synthesis

Beyond the specific synthesis of this compound, broader methodologies exist for introducing halogens onto the benzamide scaffold.

Catalytic Ortho-Halogenation Techniques for Benzamides

Directed ortho-halogenation via C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. rsc.org This approach offers an alternative to traditional electrophilic aromatic substitution, which can suffer from poor regioselectivity. rsc.orgyoutube.com

Ruthenium-catalyzed ortho-C-H halogenation of benzamides has been reported, allowing for selective brominations and iodinations. rsc.org A catalytic system comprising [Ru3(CO)12] and a silver carboxylate enables the halogenation of both electron-rich and electron-deficient benzamides with high selectivity. rsc.org Similarly, palladium-catalyzed ortho-selective C-H halogenation has been developed for various aromatic compounds, including aryl Weinreb amides and anilides, using aprotic conditions. acs.org Palladium catalysis has also been successfully employed for the ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles, using the cyano group as a directing element. acs.org

These catalytic methods provide a direct route to ortho-halogenated benzamides, which can be valuable intermediates for further synthetic transformations.

Structural Modifications to the Benzamide Backbone

The benzamide backbone can be modified to influence the properties and reactivity of the molecule. These modifications can be introduced either before or after the amide bond formation. For instance, starting with substituted anilines or benzoyl chlorides allows for the incorporation of various functional groups onto the aromatic rings. The synthesis of N-phenylbenzamide derivatives often starts from commercially available 4-nitroanilines, which are reacted with 4-nitrobenzoyl chlorides. nih.gov The resulting dinitro compound is then reduced to the corresponding diamine, which can be further functionalized. nih.gov

Amide bond isosteres, where the amide bond is replaced with a different functional group, are another area of structural modification. researchgate.net While not directly a synthesis of a benzamide, this approach highlights the possibility of altering the core structure to modulate properties. Additionally, modifications to the peptide backbone, such as substituting the amide bond, can significantly impact properties like solubility. nih.gov In the context of RNA, replacing the phosphodiester backbone with amide linkages has been shown to be an excellent structural mimic, potentially improving stability and specificity for in vivo applications. nih.govacs.org

Structure Activity Relationship Sar Investigations of N 3 Bromophenyl 4 Chlorobenzamide Analogues

Impact of Halogen Substitutions on Biological Activity

The nature and position of halogen substituents on the N-phenyl and benzoyl rings of N-phenylbenzamide derivatives play a critical role in their biological activity. Studies have shown that variations in halogen atoms (e.g., fluorine, chlorine, bromine, iodine) can significantly modulate the potency and selectivity of these compounds.

Research on various N-phenylbenzamide analogues has demonstrated that the type of halogen and its placement are crucial for activity. For instance, in a series of imidazole-based N-phenylbenzamide derivatives tested for anticancer activity, the analogue with a fluorine substitution (4f) was the most potent against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values of 7.5, 9.3, and 8.9 µM, respectively. nih.gov In another study on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, fluoro-substituted derivatives at position 2 of the terminal phenyl ring showed comparable activity to the unsubstituted compounds, whereas chloro and methyl substitutions at the same position led to a significant decrease in inhibitory potency. nih.gov

The size of the halogen atom has also been identified as a key factor. In an investigation of halogen-substituted tricyclic flavonoids, the antibacterial activity against Staphylococcus aureus and Escherichia coli improved with increasing atomic mass of the halogen, from fluorine to iodine. nih.gov This suggests that atomic size, rather than polarity or electronic effects, may be the primary determinant of potency in that specific chemical series. nih.gov Furthermore, in a study of halogenated E-stilbenols, the presence of two or three chlorine atoms or a trifluoromethyl group was associated with increased lipophilicity, which is often linked to enhanced biological activity. mdpi.com

The following table summarizes the impact of halogen substitutions on the anticancer activity of imidazole-based N-phenylbenzamide derivatives. nih.gov

Table 1: Anticancer Activity of Halogenated Imidazole-Based N-Phenylbenzamide Derivatives

Influence of Aromatic Ring Modifications and Substituent Positions

Studies on pyrrolidine amide derivatives have highlighted that substitutions at the 2-position of the distal phenyl ring are generally not well-tolerated, with the exception of a fluorine atom. nih.gov Conversely, small, lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal potency. nih.gov In the case of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, substitutions at the 2-position of the benzamide (B126) ring with chloro or methoxy (B1213986) groups resulted in submicromolar M1 muscarinic acetylcholine (B1216132) receptor antagonists, though with some activity at other receptor subtypes. nih.gov Interestingly, a 3,5-bis(trifluoromethyl) analogue displayed a unique dual M1/M4 antagonist profile. nih.gov

The position of halogen atoms on the aromatic rings is also critical. For instance, in a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, a compound with a chloromethyl substituent at the 2-position of the benzimidazole (B57391) ring showed significant anti-inflammatory activity. nih.gov Another derivative with a 2-chlorophenyl moiety at the same position was the most effective antimicrobial agent in the series. nih.gov Research on iodobenzene (B50100) derivatives has shown that the electron-donating or -withdrawing nature of other substituents on the aromatic ring influences the halogen bonding properties of iodine atoms at different positions (ortho, meta, para). jyu.fi Electron-withdrawing groups favor meta-iodines as halogen bond donors, while electron-donating groups favor ortho- and para-iodines for the same role. jyu.fi

The following table presents data on the M1 muscarinic acetylcholine receptor antagonist activity of various substituted N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues. nih.gov

Table 2: M1 Antagonist Activity of Substituted Benzamide Analogues

Correlation of Structural Variations with Molecular Interactions

The biological activity of N-(3-bromophenyl)-4-chlorobenzamide analogues is a direct consequence of their molecular interactions with their biological targets. Structural variations, such as changes in halogen substitution and aromatic ring modification, influence these interactions, which include hydrogen bonding, halogen bonding, and hydrophobic interactions.

Hydrogen bonding is a critical interaction for many biologically active molecules. In N-phenylbenzamide derivatives, the amide linkage provides a key hydrogen bond donor (N-H) and acceptor (C=O) group. Computational studies on 3-chlorobenzamide (B146230) have highlighted the importance of intramolecular hydrogen bonding in defining its molecular structure. The formation of hydrogen bonds between the ligand and the target protein is often a key determinant of binding affinity. For example, molecular docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that these compounds form hydrogen bonds, as well as electrostatic and hydrophobic interactions, with the active site residues of α-glucosidase and α-amylase. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding these interactions. Docking studies of N-(phenylcarbamothioyl)-4-chlorobenzamide against checkpoint kinase 1 showed a better binding score than the native ligand, indicating strong potential for interaction. jppres.com Similarly, simulations of imidazole-based N-phenylbenzamide derivatives with the ABL1 kinase protein revealed that the active derivatives form stable complexes. nih.gov These computational approaches, combined with experimental data, provide a detailed picture of how structural modifications translate into changes in molecular interactions and, ultimately, biological activity.

Molecular Mechanisms and Biological Target Identification for Benzamide Derivatives

Ligand-Target Interaction Profiling

The specific arrangement of functional groups and aromatic systems in N-(3-bromophenyl)-4-chlorobenzamide dictates its potential non-covalent interactions with protein targets. These interactions are the foundation of its molecular recognition and subsequent biological effects. The profiling of these interactions provides insight into the nature of the binding pocket it is likely to occupy.

The central amide moiety (-CONH-) is a critical functional group for establishing specific connections with protein residues. It acts as both a hydrogen bond donor, via the amine proton (N-H), and a hydrogen bond acceptor, through the carbonyl oxygen (C=O). In related N-phenylbenzamide and N-(chlorophenyl)pyridinecarboxamide structures, molecules are often linked by N-H···O or N-H···N hydrogen bonds, forming chains or more complex aggregate structures. dcu.ieresearchgate.netnih.gov This capacity for hydrogen bonding is fundamental for anchoring the ligand within a receptor's binding site. The amide group's interaction with amino acid backbones or side chains, such as those of asparagine, glutamine, or the peptide backbone itself, is a key determinant of binding affinity and specificity. researchgate.net Theoretical studies on similar structures have explored the existence of three-centered hydrogen bonds, where the amide proton interacts simultaneously with the carbonyl oxygen and a halogen atom (C=O···H(N)···X–C), which can further stabilize the conformation of the molecule. rsc.org

Halogen bonding is an increasingly recognized non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic partner (a Lewis base), such as a carbonyl oxygen, a hydroxyl group, or an aromatic π-system. In this compound, both the bromine and chlorine atoms can participate in halogen bonds. These interactions are directional and can contribute significantly to binding affinity and specificity. rsc.org Studies on related halogenated compounds show that interactions such as C–Cl⋯π and even weak Cl⋯Cl bonds can be observed in crystal structures, highlighting the role of halogens in directing the assembly of molecules. dcu.ieresearchgate.net The ability of the bromine and chlorine atoms to form these bonds adds another layer of potential interaction with a biological target, complementing the more classical hydrogen bonds and hydrophobic contacts.

Table 1: Summary of Potential Ligand-Target Interactions for this compound

| Interaction Type | Participating Moiety | Potential Protein Partner | Significance in Binding |

| Hydrogen Bond Donor | Amide N-H | Carbonyl Oxygen (backbone/side chain), Nitrogen (e.g., Histidine) | Anchoring, Specificity |

| Hydrogen Bond Acceptor | Amide C=O | Amine/Hydroxyl Protons (e.g., Ser, Thr, Lys) | Anchoring, Specificity |

| Hydrophobic Interactions | Phenyl Rings | Aliphatic/Aromatic Amino Acid Side Chains (e.g., Leu, Ile, Phe) | Driving force for binding, Affinity |

| Pi-Pi Stacking | Phenyl Rings | Aromatic Amino Acids (Phe, Tyr, Trp) | Specificity, Conformational stabilization |

| Halogen Bonding | Chlorine Atom, Bromine Atom | Carbonyl Oxygen, Hydroxyl Oxygen, Aromatic Rings | Directionality, Affinity, Specificity |

Identification of Specific Biological Targets

The structural features of this compound make it a candidate for interacting with several classes of enzymes. The benzamide (B126) scaffold is a known "privileged structure" in medicinal chemistry, appearing in inhibitors of various enzyme families.

Urease Inhibition: Ureases are metalloenzymes that catalyze the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process that has implications in agriculture and medicine, particularly in infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.net The active site of urease contains two nickel ions that are crucial for catalysis. researchgate.net Many urease inhibitors function by interacting with these nickel ions. nih.gov Benzamide derivatives can act as inhibitors. For instance, compounds like N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are potent urease inhibitors. nih.gov The inhibition mechanism for a compound like this compound could involve the coordination of the carbonyl oxygen to one or both of the nickel ions in the active site, thereby blocking the binding of the natural substrate, urea. The phenyl rings would likely engage in hydrophobic and stacking interactions with residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex.

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. mdpi.com Many kinase inhibitors are designed to be competitive with ATP, the enzyme's phosphodonor substrate. mdpi.com The benzamide structure is a common scaffold in the design of tyrosine kinase inhibitors (TKIs). mdpi.com For example, the TKI nilotinib (B1678881) contains a benzamide-related structure. mdpi.com In this context, this compound could potentially act as a kinase inhibitor by occupying the ATP-binding pocket. The amide group could form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction that anchors many TKIs. The 4-chlorophenyl and 3-bromophenyl groups would project into adjacent hydrophobic regions of the ATP-binding site, with the halogens potentially forming specific halogen bonds to enhance binding affinity.

Table 2: Potential Enzyme Targets and Basis for Inhibition

| Enzyme Class | Potential Target | Basis for Hypothesis | Probable Inhibition Mechanism |

| Hydrolases | Urease | Benzamide and related structures are known urease inhibitors. | Coordination of carbonyl oxygen to active site Ni²⁺ ions; hydrophobic/stacking interactions of phenyl rings in the active site cavity. |

| Transferases | Protein Kinases (e.g., Tyrosine Kinases) | Benzamide is a privileged scaffold in kinase inhibitor design (e.g., Nilotinib). mdpi.com | ATP-competitive inhibition; H-bonding of amide with kinase hinge region; hydrophobic/halogen bonding of phenyl rings in the ATP pocket. |

Receptor Antagonism Studies (e.g., Smoothened, Nicotinic Receptors)

Benzamide derivatives have been identified as antagonists of key receptors in cellular signaling, notably the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. nih.govnih.gov The Hh pathway is fundamental during embryonic development and its aberrant activation is implicated in various cancers. nih.gov

Research has led to the discovery of novel small molecule SMO antagonists through high-throughput screening. One such compound, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), which incorporates a brominated phenylamide structure, was identified as a potent Hh pathway inhibitor with an IC₅₀ of 100 nM. nih.gov This compound was found to act at the level of the SMO receptor. nih.gov Another screening identified a Smoothened antagonist, compound A8, with low nanomolar activity against wild-type SMO and the ability to bind to a mutant version (D473H) associated with clinical resistance. nih.gov While these studies did not directly test this compound, the demonstrated efficacy of other brominated benzamide derivatives as SMO antagonists suggests a potential avenue of investigation for this compound class.

Cellular Pathway Modulation (e.g., Hedgehog, PI3K/Akt/mTOR)

The modulation of cellular pathways is a key mechanism through which benzamide derivatives exert their biological effects. Beyond direct receptor antagonism, these compounds influence critical signaling cascades like the Hedgehog and PI3K/Akt/mTOR pathways.

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation, and its inhibitors are of major interest in oncology. nih.govnih.gov A series of 4-(2-pyrimidinylamino)benzamide derivatives have been synthesized and shown to be potent inhibitors of the Hh signaling pathway, with many compounds demonstrating greater inhibitory activity than the clinically used drug vismodegib. nih.govnih.gov These studies underscore the potential of the benzamide scaffold in targeting this specific pathway.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govnih.gov Consequently, developing inhibitors that target this pathway is a major focus of cancer research. researchgate.net Novel benzamide-based compounds have been rationally designed as dual inhibitors of PI3K and histone deacetylase (HDAC), another key player in cancer cell biology. nih.gov The representative compound PH14 from this class showed potent inhibitory activity against PI3Kα (IC₅₀ of 20.3 nM) and HDAC3 (IC₅₀ of 24.5 nM), leading to a blockage of AKT phosphorylation and promoting apoptosis in lymphoma cells. nih.gov Other research has focused on developing dual PI3K/mTOR inhibitors, as this can prevent the compensatory activation of AKT that sometimes occurs when only mTOR is inhibited. mdpi.com

Diverse Biological Activities of Halogenated Benzamides (Excluding Clinical Outcomes)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds. nih.gov Halogenated benzamides, including structures related to this compound, have been investigated for a wide range of biological activities.

Antimicrobial and Antibacterial Research Perspectives

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Halogenated benzamides have emerged as a promising class of compounds in this area. nanobioletters.comresearchgate.net

Research has demonstrated that N-(1,3,4-oxadiazol-2-yl)benzamides containing halogens exhibit potent antibacterial activity against clinically important Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Specifically, derivatives HSGN-237 and HSGN-238 were highly active against Neisseria gonorrhoeae and showed excellent safety profiles against human cell lines. nih.gov

Another study focused on derivatives of N'-(3-bromophenyl) acetohydrazide, revealing that some compounds containing the 3-bromophenyl moiety displayed a broad spectrum of antimicrobial activity at low concentrations. semanticscholar.org Further research into N-benzamide derivatives showed that compound 5f, N-(4-iodophenyl)-4-hydroxybenzamide, was particularly effective against E. coli and B. subtilis, with MIC values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com The presence of halogen atoms on the phenyl ring appears to be a key contributor to the antimicrobial efficacy of these benzamide derivatives. nih.govmdpi.com

| Compound/Class | Target Organism(s) | Key Finding(s) | Reference |

|---|---|---|---|

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237, HSGN-238) | N. gonorrhoeae, MRSA, VRE | Potent activity with MICs as low as 0.25 µg/mL; low toxicity to human cells. | nih.gov |

| N'-(3-bromophenyl) acetohydrazide derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity. | semanticscholar.org |

| N-(4-iodophenyl)-4-hydroxybenzamide (5f) | E. coli, B. subtilis | MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum | Antifungal activity with MICs from 0.3 to 5.0 mg/mL. | nih.gov |

Anti-Inflammatory Research Perspectives

Inflammation is a complex biological response implicated in numerous diseases. Benzamide and nicotinamide (B372718) derivatives have been shown to possess potent anti-inflammatory properties. nih.gov Studies have demonstrated that N-substituted benzamides like metoclopramide (B1676508) can inhibit the production of the pro-inflammatory cytokine TNF-alpha in a dose-dependent manner. nih.gov The mechanism is believed to involve the inhibition of the transcription factor NF-kappaB, which regulates both inflammatory and apoptotic processes. nih.gov

Other research has explored N-arylphthalimides, including N-(4-bromophenyl)phthalimide and N-(4-chlorophenyl)phthalimide, which are structurally related to the components of this compound. usp.br In a carrageenan-induced edema model, these compounds demonstrated anti-inflammatory activity. usp.br Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown anti-inflammatory effects, evidenced by their ability to inhibit protein denaturation. nih.gov Some synthetic benzamides have been developed as cyclooxygenase (COX) inhibitors, which are a cornerstone of anti-inflammatory therapy. nih.gov These findings suggest that the halogenated benzamide scaffold is a viable starting point for the development of new anti-inflammatory agents. researchgate.net

| Compound Class | Mechanism/Model | Key Finding(s) | Reference |

|---|---|---|---|

| N-substituted benzamides (Metoclopramide, 3-CPA) | Inhibition of TNF-alpha production | Dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha. | nih.gov |

| N-arylphthalimides (e.g., N-(4-bromophenyl)phthalimide) | Carrageenan-induced edema | Reduced paw edema in mice. | usp.br |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protein denaturation inhibition | Demonstrated in vitro anti-inflammatory activity. | nih.gov |

| Substituted benzamides | COX-1/COX-2 inhibition | Inhibited both COX-1 and COX-2 in vitro and were active in vivo. | nih.gov |

Anticancer Research Perspectives

The development of novel anticancer agents is a paramount goal in medical research, and halogenated benzamides have shown considerable promise. nih.gov The inclusion of a bromophenyl moiety, in particular, has been shown to be essential for the anticancer activity of certain compounds. nih.gov

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which feature the same 3-bromophenyl group as the title compound, demonstrated significant anticancer activity against a panel of cancer cell lines. mdpi.com The most sensitive cell line was the CNS cancer cell line SNB-75. mdpi.com Molecular docking studies suggested that these compounds may act by inhibiting tubulin polymerization. mdpi.com

Other halogenated derivatives have also been investigated. Halogenated benzothiadiazine derivatives were found to have a potent antineoplastic effect, with one compound showing an IC₅₀ of 2.93 µM in a triple-negative breast cancer cell model, displaying high selectivity over nonmalignant cells. nih.gov The anticancer activity of benzamides is often linked to their ability to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells. nih.gov

Antivirulence and Multitargeting Antibacterial Mechanisms

In addition to direct bactericidal or bacteriostatic action, another strategy to combat bacterial infections is to target virulence factors, disarming pathogens without necessarily killing them. Halogenated benzamides are being explored for such multitargeting and antivirulence mechanisms.

One study detailed a new type of benzopyrone-mediated quinolone that functions as a multitargeting antibacterial agent. nih.gov The lead compound, BMQ 17a, not only exhibited potent bactericidal activity but also inhibited biofilm formation. nih.gov Mechanistic studies revealed that it could induce metabolic disorders in bacteria and disrupt their antioxidant defense system. Furthermore, the molecule was found to interact with lactate (B86563) dehydrogenase and embed into DNA, thereby affecting multiple cellular functions to achieve cell death. nih.gov This multitargeted approach could be key to overcoming drug resistance. While not benzamides themselves, this research highlights a promising strategy that could be applied to the benzamide scaffold.

Insecticidal Action Mechanisms

While research specifically detailing the insecticidal action of this compound is not extensively available, the broader class of benzamide and benzanilide (B160483) insecticides offers insights into its potential molecular mechanisms. The amide bond is a key feature in many biologically active molecules, allowing for interactions like hydrogen bonding with target enzymes, which can disrupt their function. nih.gov Generally, benzamide derivatives in insecticides function by targeting crucial physiological and biochemical pathways in insects. nanobioletters.com

One of the well-documented mechanisms for some benzamide-related compounds, specifically benzoylphenylureas, is the inhibition of chitin (B13524) synthesis. nih.govnih.gov Chitin is a vital component of the insect exoskeleton, and its disruption is lethal. These compounds are thought to act on the sulfonylurea receptor (SUR), which is associated with the ATP-binding cassette (ABC) transporter superfamily proteins, ultimately interfering with chitin formation. nih.govnih.gov For instance, the benzoylphenylurea (B10832687) candidate NK-17 has been shown to bind to the SUR of Blattella germanica with high affinity, leading to potent insecticidal effects. nih.gov

Another potential mode of action for benzamide derivatives is the targeting of the insect nervous system. iastate.edu Molecular dynamics simulations of other benzamide derivatives have predicted interactions with odorant binding proteins (OBPs) and acetylcholinesterases (AChE). mdpi.com AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition leads to overstimulation of the nervous system and death. iastate.edu The binding of benzamide derivatives to these targets can disrupt normal nerve function. mdpi.com

Given the structure of this compound, it is plausible that its insecticidal activity could stem from one or more of these mechanisms. The N-phenylbenzamide core structure is a known scaffold in various biologically active compounds. wikipedia.org The halogen substitutions (bromo and chloro groups) can influence the compound's lipophilicity and its ability to bind to target sites.

Table 1: Potential Insecticidal Mechanisms of Action for Benzamide Derivatives

| Potential Target | Proposed Mechanism of Action | Effect on Insect | Supporting Evidence from Related Compounds |

| Sulfonylurea Receptor (SUR) | Inhibition of chitin synthesis by binding to the SUR protein, disrupting the formation of the insect's exoskeleton. | Molting failure and eventual death. | The benzoylphenylurea NK-17 demonstrates strong binding affinity to the SUR in B. germanica. nih.govnih.gov |

| Acetylcholinesterase (AChE) | Inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. | Hyper-excitation of the nervous system, paralysis, and death. | Molecular docking studies have shown that certain benzamide derivatives can bind to both the catalytic and peripheral sites of AChE. mdpi.comresearchgate.net |

| Odorant Binding Proteins (OBPs) | Interaction with OBPs, which are involved in the insect's sense of smell and other physiological functions. | Disruption of olfaction-guided behaviors, potentially affecting feeding and mating. | In silico studies have predicted the binding of benzamide derivatives to OBPs. mdpi.com |

Antiprion Activity Research

Research has identified benzamide derivatives as a promising class of compounds for the development of therapeutics against prion diseases. nih.gov Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as scrapie prion protein (PrPSc). nih.gov This misfolded protein aggregates in the brain, leading to neuronal cell death.

The primary mechanism of antiprion activity for benzamide derivatives appears to be the inhibition of the conversion of PrPC to PrPSc. nih.gov Studies have shown that certain benzamide derivatives can effectively reduce the accumulation of PrPSc in scrapie-infected cell lines. nih.gov

The specific molecular interactions driving this inhibition are a subject of ongoing research. It is hypothesized that these compounds may act as "chemical chaperones," binding to PrPC and stabilizing its native conformation, thereby preventing its conversion to the pathogenic PrPSc form. en-journal.org Alternatively, they may interfere with the interaction between PrPC and PrPSc, which is a critical step in the propagation of the misfolded protein.

For example, research on benzoxazole (B165842) derivatives, which share structural similarities with benzamides, has identified specific amino acid residues on PrPC, such as Glu196, that are crucial for the binding of these inhibitor compounds. en-journal.org This binding is thought to obstruct the conformational changes required for the formation of PrPSc. en-journal.org

While direct studies on this compound are limited, the existing body of research on related benzamide and aromatic compounds provides a strong foundation for its potential as an antiprion agent. The general structure of a substituted benzamide offers a scaffold that can be modified to optimize binding affinity to PrPC and enhance inhibitory activity.

Table 2: Research Findings on the Antiprion Activity of Benzamide and Related Derivatives

| Compound/Derivative Class | Experimental System | Key Findings | Reference |

| Substituted Benzamide Derivatives | Scrapie-infected mouse neuroblastoma cells (ScN2a) and scrapie mouse brain (SMB) cells | Inhibition of PrPSc accumulation; demonstrated binding affinity for human PrPC. | nih.gov |

| Acylthiosemicarbazide Derivatives | Prion aggregation formation assay, atomic force microscopy, cell culture | Inhibition of PrP aggregation and disaggregation of pre-existing aggregates. | nih.gov |

| Benzoxazole Derivatives | Real-time quaking-induced conversion (RT-QuIC), PrPSc-infected mice | Blocking of PrPC conversion to PrPres (a protease-resistant form of PrPSc); prolonged survival in infected mice. | en-journal.org |

Advanced Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. This technique is instrumental in understanding the potential biological activity of compounds like N-(3-bromophenyl)-4-chlorobenzamide by visualizing their interactions at the molecular level.

Binding affinity predictions are crucial for estimating the strength of the interaction between a ligand and its protein target, often expressed in terms of binding energy. For this compound, molecular docking studies have been conducted to predict its binding affinity against various therapeutic targets.

For instance, in the context of anticancer research, the compound has been docked against the Epidermal Growth Factor Receptor (EGFR) kinase domain. One study reported a predicted binding energy of -9.4 kcal/mol, which is comparable to the established EGFR inhibitors erlotinib (B232) (-9.9 kcal/mol) and lapatinib (B449) (-9.8 kcal/mol), suggesting a strong and favorable interaction. Another investigation focusing on its potential as an antimicrobial agent against Staphylococcus aureus DNA gyrase B showed a docking score of -9.1 kcal/mol.

Table 1: Predicted Binding Affinities of this compound

| Protein Target | Organism/Disease | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | -9.4 |

| DNA Gyrase B | Staphylococcus aureus | -9.1 |

A detailed analysis of the interactions between this compound and the amino acid residues within the active site of a protein is essential for understanding its mechanism of action.

When docked into the EGFR active site, the compound is predicted to form a crucial hydrogen bond between the N-H of its amide group and the backbone carbonyl of Met793 in the hinge region, an interaction characteristic of many known EGFR inhibitors. Additionally, the 4-chlorophenyl ring is oriented towards the hydrophobic region of the ATP binding pocket, engaging in van der Waals interactions with residues such as Leu718, Val726, and Ala743. The 3-bromophenyl moiety is positioned near the solvent-exposed region.

In the active site of S. aureus DNA gyrase B, the molecule is predicted to form hydrogen bonds with Asp81 and Gly85, while also participating in hydrophobic interactions with residues like Pro87, Ile86, and Ile102.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a more profound understanding of a molecule's electronic structure, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have optimized the molecular geometry of this compound, determining its most stable three-dimensional conformation. This optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for accurate docking simulations and for understanding the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations have been used to determine the energies of these orbitals. The HOMO is primarily localized on the 3-bromophenyl ring, indicating this is the most probable region for donating electrons. Conversely, the LUMO is distributed across the 4-chlorobenzamide (B146232) portion, suggesting its role as the electron-accepting region. The calculated HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap generally implies higher stability and lower reactivity.

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.87 |

| LUMO | -1.94 |

| HOMO-LUMO Gap | 4.93 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP surface of this compound shows a region of high negative potential (colored red) around the carbonyl oxygen of the amide group, highlighting it as a primary site for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (colored blue) are found around the amide hydrogen and the aromatic hydrogens, indicating these are favorable sites for nucleophilic attack or hydrogen bond donation. This detailed map of electrostatic potential is invaluable for rationalizing the observed interactions in molecular docking studies.

Reactivity Descriptor Calculations (e.g., Fukui Functions, Global Reactivity Descriptors)

The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the phenyl rings of this compound is expected to significantly influence its electronic properties. These substituents can lower both the HOMO and LUMO energy levels, impacting the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

To pinpoint specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are calculated. chemrxiv.org These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, the carbonyl oxygen and the nitrogen of the amide linkage, as well as the halogen-substituted carbon atoms, are likely to be key reactive centers.

A hypothetical table of calculated global reactivity descriptors for this compound, based on DFT calculations, is presented below.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (η) | 4.7 |

| Chemical Potential (μ) | -4.15 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Hyperpolarizability Calculations for Electro-Optical Applications

The potential of this compound for use in electro-optical devices can be assessed by calculating its nonlinear optical (NLO) properties, specifically its hyperpolarizability. nih.gov Molecules with significant NLO properties can alter the properties of light passing through them, which is a key feature for applications in optical communications and data storage. The presence of donor and acceptor groups within a π-conjugated system can lead to enhanced NLO responses. nih.gov In this compound, the amide linkage can act as a bridge between the two substituted phenyl rings, facilitating charge transfer and potentially giving rise to NLO effects.

Below is a hypothetical table summarizing the calculated hyperpolarizability components for this compound.

| Hyperpolarizability Component | Value (a.u.) |

|---|---|

| β_x | 150 |

| β_y | -50 |

| β_z | 20 |

| β_total | 159.37 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual window into the dynamic behavior of this compound over time, providing insights that are not accessible through static computational models. nih.gov

When investigating the potential of this compound as a drug candidate, it is crucial to understand its binding affinity to a target protein. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy of a ligand to its receptor. nih.govresearchgate.net This method combines the molecular mechanics energies of the ligand, receptor, and the complex with a continuum solvation model to estimate the free energy of binding. nih.gov By performing MD simulations of the ligand-protein complex, a number of snapshots can be extracted and used for MM-GBSA calculations, providing a more accurate prediction of the binding affinity than molecular docking alone. researchgate.net This information is invaluable for prioritizing potential drug candidates for further experimental testing.

A hypothetical table showing the results of an MM-GBSA calculation for the binding of this compound to a hypothetical target protein is provided below.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -35.0 |

Chemoinformatics and Virtual Screening Protocols

Chemoinformatics plays a vital role in modern drug discovery by enabling the efficient analysis and screening of large chemical datasets.

Ligand-based virtual screening (LBVS) is a powerful technique used to identify new molecules with potential biological activity based on the structure of a known active compound. nih.gov In this approach, this compound could be used as a query molecule to search large chemical databases for compounds with similar structural and chemical features. youtube.com The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. Various molecular descriptors, such as 2D fingerprints and 3D shape descriptors, are used to quantify the similarity between molecules. researchgate.net Hits from the virtual screen can then be prioritized for experimental testing, significantly accelerating the drug discovery process. nih.gov

Structure-Based Virtual Screening (SBVS)

Structure-Based Virtual Screening (SBVS) is a computational technique pivotal in drug discovery for identifying potential drug candidates that can bind to a specific protein target. nih.gov This method relies on the three-dimensional (3D) structure of the biological target, which can be determined through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. sigmaaldrich.com The fundamental principle of SBVS is to computationally dock a large library of small molecules into the binding site of the target protein and to estimate the binding affinity of each molecule using scoring functions. nih.gov This process allows for the rapid screening of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for experimental testing, thus saving significant time and resources compared to traditional high-throughput screening. nih.govspectrabase.com

The SBVS workflow typically involves several key stages: target preparation, ligand library preparation, molecular docking, and hit selection and optimization. sigmaaldrich.com Target preparation involves obtaining the 3D structure of the protein and defining the binding site. The ligand library, which can contain millions of compounds, is then prepared for docking by generating 3D conformations for each molecule. nih.gov During molecular docking, various orientations and conformations of the ligands are explored within the binding site to predict the most favorable binding mode. nih.govdcu.ie Sophisticated scoring functions are then used to rank the docked compounds based on their predicted binding affinity. nih.gov

While no specific structure-based virtual screening studies have been published for this compound, this methodology could be applied to identify potential protein targets for this compound. By screening it against a panel of known protein structures, researchers could generate hypotheses about its potential biological activity, which could then be validated experimentally.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, providing valuable data that can aid in the interpretation of experimental spectra or even serve as a predictive tool in the absence of experimental data. For this compound, quantum chemical calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. By employing atomic orbitals that are independent of the choice of the gauge origin, the GIAO method provides reliable predictions of NMR chemical shifts for a given molecular structure.

The process involves first optimizing the geometry of the molecule of interest, in this case, this compound, using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional and basis set. researchgate.net Following geometry optimization, the GIAO method is used to calculate the nuclear magnetic shielding tensors for each atom in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies Analysis based on Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule, offering a powerful complement to experimental spectroscopic data. nih.gov

The computational process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, however, are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data.

A crucial aspect of interpreting computed vibrational spectra is the Potential Energy Distribution (PED) analysis. nih.gov PED provides a detailed description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each calculated vibrational mode. nih.gov This analysis is essential for making an unambiguous assignment of the vibrational bands observed in experimental IR and Raman spectra. For a molecule like this compound, PED analysis would allow for the precise assignment of vibrational modes associated with the C=O stretching, N-H bending, and the various vibrations of the phenyl rings. Although specific PED analyses for this compound are not published, the methodology is a standard and powerful tool for the detailed vibrational characterization of organic molecules. nih.gov

Structural Elucidation and Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for N-(3-bromophenyl)-4-chlorobenzamide is not publicly available, the general methodology would involve growing a single crystal of the compound suitable for diffraction analysis. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. A detailed analysis of the crystal packing of this compound would reveal how the individual molecules orient themselves with respect to one another, influencing the macroscopic properties of the crystal such as its stability and melting point.

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds, primarily involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. These N-H···O=C hydrogen bonds are a common and strong directional interaction in amide-containing crystal structures, often leading to the formation of one-dimensional chains or two-dimensional sheets.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical environment of atoms and functional groups within a molecule.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational modes for this compound would include the N-H stretching, C=O stretching, and aromatic C-H and C-C stretching vibrations. The positions of these bands provide insight into the electronic environment and hydrogen bonding within the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1570-1515 |

| C-N Stretch | 1400-1200 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C-Br and C-Cl bonds.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the amide proton and the aromatic protons. The chemical shift of the amide proton would be sensitive to the solvent and concentration due to hydrogen bonding. The aromatic region would display a complex pattern of multiplets due to the coupling between the protons on the two substituted phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon would be a key indicator of the electronic environment of the amide group. The signals for the carbon atoms attached to the bromine and chlorine would also be characteristic.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique utilized for the confirmation of the molecular weight and structural elucidation of this compound. This method provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which are unique to the compound's structure.

In a typical electron ionization (EI) mass spectrometry experiment, the this compound molecule is subjected to a high-energy electron beam. This results in the removal of an electron, generating a positively charged molecular ion (M•+). The m/z of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities of the isotopic peaks reflecting the natural abundance of these isotopes.

Following ionization, the molecular ion, being energetically unstable, undergoes fragmentation. This process involves the breaking of specific chemical bonds within the molecule, leading to the formation of various smaller, charged fragments. The pattern of fragmentation is predictable and reproducible, serving as a molecular fingerprint that can be used to confirm the structure of this compound.

The primary fragmentation pathways for this compound are expected to occur at the amide linkage, which is the most labile bond in the molecule. Cleavage of the C-N bond can result in the formation of two primary fragment ions: the 4-chlorobenzoyl cation and the 3-bromophenylamino radical cation, or alternatively, the 3-bromophenyl isocyanate radical cation and a chlorophenyl radical.

Key expected fragments for this compound would include:

The 4-chlorobenzoyl cation (m/z 139/141), resulting from the cleavage of the amide bond. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident.

The 3-bromophenylamino cation (m/z 170/172) or related fragments. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ratio of approximately 1:1) would be a key identifier.

Loss of the bromine atom from the molecular ion.

Loss of the chlorine atom from the molecular ion.

The chlorophenyl cation (m/z 111/113).

The precise masses and relative abundances of these and other fragments provide definitive evidence for the presence and connectivity of the 4-chlorobenzoyl and 3-bromophenyl moieties within the molecule.

Interactive Data Table of Predicted Mass Spectrometry Fragments

| Ion Fragment | Structure | Predicted m/z | Isotopic Pattern |

| [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation | 139, 141 | Present (Cl) |

| [C₆H₄BrNH]⁺ | 3-bromophenylamino cation | 170, 172 | Present (Br) |

| [C₆H₅Cl]⁺ | Chlorophenyl cation | 111, 113 | Present (Cl) |

Q & A

What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-4-chlorobenzamide with high purity?

Answer:

Synthesis typically involves amide bond formation via coupling of 4-chlorobenzoyl chloride with 3-bromoaniline. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis.

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Which analytical techniques are critical for characterizing this compound?

Answer:

A combination of techniques ensures structural validation:

- NMR spectroscopy : H and C NMR confirm substituent positions and amide linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELX programs for refinement; R-factors < 0.05 indicate high precision) .

How can crystallographic data for this compound be analyzed using SHELX software?

Answer:

For single-crystal X-ray diffraction

- Structure solution : Use SHELXS/SHELXD for phase determination via direct methods.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Key parameters include:

- R-factor : Target values < 0.05 for high-resolution data.

- Twinning detection : SHELXL handles twinned crystals via Hooft/York parameterization.

- Validation : Check for outliers in bond lengths/angles using CIF validation tools .

How can researchers evaluate the biological activity of this compound?

Answer:

Methodological approaches :

- Enzyme inhibition assays : Use kinetic assays (e.g., spectrophotometric monitoring) with purified enzymes (e.g., kinases or proteases).

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify IC values.

- Computational docking : AutoDock Vina predicts binding modes; optimize scoring functions (e.g., affinity < -7 kcal/mol suggests strong binding) .

How should contradictions between biological assay results and computational predictions be addressed?

Answer:

Troubleshooting steps :

- Assay validation : Verify enzyme/receptor activity and ligand solubility (e.g., DMSO tolerance < 1%).

- Orthogonal methods : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).

- Docking refinement : Include solvation effects and flexible side chains in AutoDock Vina simulations .

What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

SAR workflow :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-chlorophenyl ring to modulate electronic effects.

- Bioisosteric replacement : Replace bromine with fluorine or iodine to assess halogen bonding impacts.

- Activity cliffs : Compare IC values across derivatives using heatmap clustering.

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity .

What computational protocols are recommended for molecular docking studies?

Answer:

AutoDock Vina workflow :

- Protein preparation : Remove water molecules, add hydrogens, and assign Gasteiger charges.

- Grid box setup : Center on the active site (e.g., 20 Å box size).

- Docking parameters : Set exhaustiveness = 8 for thorough sampling.

- Post-docking analysis : Visualize top poses (e.g., PyMOL) and calculate binding energies. Validate with MM/GBSA free energy calculations .

How can researchers resolve discrepancies in crystallographic and spectroscopic data?

Answer:

Conflict resolution steps :

- Dynamic vs. static structure : NMR detects solution-phase conformations, while crystallography shows solid-state packing.

- Hydrogen bonding analysis : Compare crystallographic H-bond networks with NMR-derived NOEs.

- DFT calculations : Optimize geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to reconcile bond length disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.